molecular formula C18H17Cl2N3O4 B4721849 ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate

ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate

Cat. No. B4721849
M. Wt: 410.2 g/mol
InChI Key: OHQOQBCWPWTUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate, also known as DCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPA belongs to the class of hydrazine derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to have various biochemical and physiological effects on the body. In animal studies, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to reduce inflammation, pain, and tumor growth. ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has also been found to affect the expression of certain genes and proteins involved in inflammation and cancer. However, further research is needed to fully understand the biochemical and physiological effects of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate.

Advantages and Limitations for Lab Experiments

Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has several advantages for lab experiments, including its stability and ease of synthesis. However, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate. One potential direction is to investigate the use of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate as a potential treatment for inflammatory diseases and cancer. Another potential direction is to study the environmental impact of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate and its potential use as a water treatment agent. Further research is also needed to fully understand the mechanism of action and biochemical effects of ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been extensively studied for its potential applications in different fields, including medicine, agriculture, and environmental science. In medicine, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. In agriculture, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been used as a herbicide for weed control. In environmental science, ethyl 4-[({2-[(2,6-dichlorophenyl)acetyl]hydrazino}carbonyl)amino]benzoate has been studied for its potential use as a water treatment agent.

properties

IUPAC Name

ethyl 4-[[[2-(2,6-dichlorophenyl)acetyl]amino]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O4/c1-2-27-17(25)11-6-8-12(9-7-11)21-18(26)23-22-16(24)10-13-14(19)4-3-5-15(13)20/h3-9H,2,10H2,1H3,(H,22,24)(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQOQBCWPWTUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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